1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene is a fluorinated organic compound with the molecular formula C4F8O2 It is characterized by the presence of multiple fluorine atoms and ether linkages, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene typically involves the reaction of 1,2-dichloro-1,2,2-trifluoroethene with difluoromethoxy(trifluoromethoxy)methane under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction mixture is heated to a temperature of around 80°C for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Addition Reactions: The double bond in the ethene moiety allows for addition reactions with electrophiles, such as halogens and hydrogen halides.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding oxides or reduced to form simpler fluorinated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Addition Reactions: Halogens (e.g., chlorine, bromine) or hydrogen halides (e.g., hydrogen chloride) in inert solvents (e.g., carbon tetrachloride) are typical reagents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of fluorinated ethers or alcohols.
Addition: Formation of dihalogenated or halohydrin derivatives.
Oxidation: Formation of fluorinated carboxylic acids or ketones.
Reduction: Formation of partially or fully hydrogenated fluorinated compounds.
Scientific Research Applications
1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its use in the synthesis of fluorinated pharmaceuticals with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, including agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the modulation of enzyme activity, alteration of membrane properties, and inhibition of specific biochemical pathways. The compound’s unique structure allows it to engage in hydrogen bonding and van der Waals interactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrafluoroethene: A simpler fluorinated ethene with fewer fluorine atoms and no ether linkages.
1,2-Difluoroethene: Contains only two fluorine atoms and lacks the trifluoromethoxy group.
Trifluoromethoxybenzene: Contains a trifluoromethoxy group but is an aromatic compound rather than an ethene derivative.
Uniqueness
1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene is unique due to its combination of multiple fluorine atoms and ether linkages, which confer high stability, reactivity, and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and other fields .
Properties
CAS No. |
700874-87-9 |
---|---|
Molecular Formula |
C4F8O2 |
Molecular Weight |
232.03 g/mol |
IUPAC Name |
1-[difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene |
InChI |
InChI=1S/C4F8O2/c5-1(6)2(7)13-4(11,12)14-3(8,9)10 |
InChI Key |
PODVJTKDNVRRMS-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(F)F)(OC(OC(F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.